Sucralose
Overview
Description
Sucralose, with the chemical formula C12H19Cl3O8, is a high-intensity sweetener. It was jointly developed by the British company Tate & Lyle and the University of London, with a patent application filed in 1976 . Unlike other artificial sweeteners, this compound is unique because it is derived from sucrose (table sugar). Its original brand name, Splenda, reflects its remarkable sweetness—approximately 320 to 1000 times sweeter than sucrose.
Mechanism of Action
- Unlike natural sugars, sucralose is nonmetabolizable in the gastrointestinal tract (GIT). It passes through the body unchanged and unmetabolized, eventually reaching the environment via wastewater .
- Importantly, this compound does not participate in glycolysis or other metabolic pathways, as it lacks the necessary functional groups for enzymatic reactions .
- However, its impact extends to environmental bacteria. Molecular modeling studies reveal interactions between this compound and key bacterial proteins involved in sucrose metabolism. These interactions may contribute to the reported bacteriostatic effects of this compound .
- Excretion : The kidneys eliminate this compound, making it resistant to degradation during wastewater treatment .
- In environmental bacteria, this compound’s impact remains a topic of study. However, molecular modeling suggests interactions with bacterial proteins, potentially affecting their function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Sucralose interacts with chemosensors in the alimentary tract that play a role in sweet taste sensation and hormone secretion . In rats, this compound ingestion was shown to increase the expression of the efflux transporter P-glycoprotein (P-gp) and two cytochrome P-450 (CYP) isozymes in the intestine . P-gp and CYP are key components of the presystemic detoxification system involved in first-pass drug metabolism .
Cellular Effects
Research done on animals shows that this compound can increase inflammation in the body . Over time, inflammation can lead to problems like obesity and diabetes . This compound has also been found to affect the proliferation and differentiation of T cells . No effect was observed for B cells and myeloid cells .
Molecular Mechanism
This compound interferes with T-cell membrane order and limits PLCγ1-dependent induction of intracellular calcium release into the cytoplasm . Several mechanisms by which this compound might potentially affect lipid raft formation and/or targeting of individual proteins to lipid rafts are conceivable .
Temporal Effects in Laboratory Settings
The temporal profile of this compound is different from other sweeteners, with a greater persistence of sweetness in the mouth . The evaluation of the sweeteners in yogurt by consumers using Temporal Dominance of Sensations (TDS) and temporal acceptability method showed that stevia and aspartame showed higher acceptability than other sweeteners .
Dosage Effects in Animal Models
High doses of this compound reduce immune responses in mice . The researchers did not investigate the sweetener’s effects in humans, and say that it is unlikely that normal consumption of this compound is harmful .
Metabolic Pathways
This compound is a food additive initially used to mitigate glycemic peaks and calorie intake in patients with diabetes and obesity . This review aims to comprehensively explore the effects of this compound intake on human health by understanding this compound absorption, metabolism, and excretion .
Transport and Distribution
The transportation of sucrose is divided into active transportation and passive transportation . The long distance is in the concept of “source”, “sink” and “transportation” .
Subcellular Localization
Recent advances on the subcellular localisation and function of sucrose transporters, sucrose facilitators and sucrose transporter-like proteins open new questions about the role of membrane compartmentation on the dimerization, endocytosis, degradation and signaling of plant sucrose transporters .
Preparation Methods
a. Synthetic Routes
Sucralose is synthesized from sucrose through a multistep process The key steps involve chlorination and selective dechlorination
Dechlorination: The chlorinated sucrose is then selectively dechlorinated to form this compound by removing specific chlorine atoms.
b. Industrial Production
The industrial production of this compound involves large-scale manufacturing processes. These include:
Chlorination: Sucrose is chlorinated using chlorine and acetic anhydride.
Dechlorination: The chlorinated product is treated with methanol and sodium methoxide to remove chlorine atoms.
Purification: The resulting this compound is purified to remove impurities.
Chemical Reactions Analysis
Sucralose is remarkably stable and does not readily undergo chemical reactions under normal conditions. it is essential to note that it may degrade during high-temperature food processing, leading to the formation of potentially harmful byproducts . Common reactions include hydrolysis and dechlorination.
Scientific Research Applications
Sucralose finds applications in various fields:
Food and Beverage Industry: Used in beverages, dairy products, jams, syrups, and confectionery.
Health and Medicine: Included in low-calorie products for obesity, cardiovascular disease, and diabetes management.
Food Processing: Suitable for high-temperature processes like pasteurization and spray drying.
Comparison with Similar Compounds
Sucralose stands out due to its origin from sucrose and its high sweetness. Other similar compounds include aspartame, saccharin, and steviol glycosides.
Biological Activity
Sucralose is a non-caloric artificial sweetener that is approximately 600 times sweeter than sucrose. It is widely used in food and beverage products as a sugar substitute. Despite its popularity, there has been increasing scrutiny regarding its biological effects, particularly concerning metabolic health, immune function, and gut microbiota. This article aims to provide a detailed examination of the biological activity of this compound, highlighting recent research findings and their implications for health.
Immunomodulatory Effects
Recent studies have demonstrated that high doses of this compound can negatively impact immune function. Research conducted on mice showed that this compound intake limited T cell proliferation and differentiation, which are critical for an effective immune response. Specifically, this compound exposure resulted in decreased CD8+ T cell responses in models of cancer and bacterial infections. The mechanism identified involves alterations in T cell membrane order and impaired T cell receptor signaling, leading to reduced intracellular calcium mobilization and delayed phosphorylation of important signaling proteins like PLCγ1 .
Metabolic Effects
This compound has been found to influence various metabolic pathways:
- Insulin Response : this compound activates sweet taste receptors in pancreatic β-cells, leading to increased secretion of insulin and incretin hormones such as GLP-1 and GIP. This response may be contingent on direct carbohydrate exposure to the intestinal mucosa .
- Adipogenesis : In vitro studies indicated that this compound exposure elevated reactive oxygen species (ROS) levels in adipose-derived mesenchymal stem cells, suggesting a potential increase in adipogenesis .
- Gut Microbiota : this compound consumption has been associated with dysbiosis—an imbalance in gut microbiota—which may lead to adverse metabolic outcomes. Changes in the composition of gut bacteria can affect liver function and overall metabolism, potentially contributing to conditions like metabolic syndrome .
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is not fully absorbed in the gastrointestinal tract; approximately 85% is excreted unchanged in urine. However, the small fraction that is absorbed can influence metabolic processes:
- Absorption : this compound is rapidly absorbed after ingestion but does not significantly bind to blood proteins, which limits its impact on metabolic pathways .
- Distribution : It distributes throughout the body but primarily affects tissues involved in metabolism and digestion.
- Metabolism : Unlike other sweeteners, this compound undergoes minimal metabolism; thus, its effects are largely attributed to its interaction with taste receptors rather than direct metabolic conversion .
Case Studies and Research Findings
- Case Study on Immune Function :
- Impact on Gut Microbiota :
- Metabolic Syndrome Implications :
Summary Table of Biological Effects
Properties
IUPAC Name |
2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAVOSOZGMPRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sucralose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56038-13-2 | |
Record name | Sucralose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
Record name | Sucralose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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